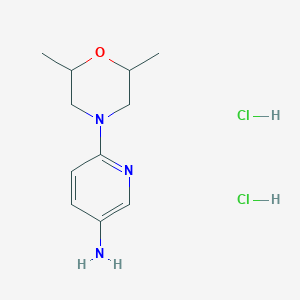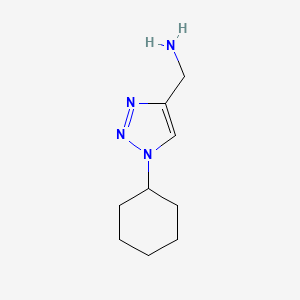
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .
Mode of Action
It is suggested that similar compounds bind to the colchicine binding site of tubulin . This binding can disrupt the polymerization of tubulin into microtubules, a critical process for cell division .
Biochemical Pathways
Compounds that inhibit tubulin polymerization can affect the mitotic spindle assembly, leading to cell cycle arrest . This disruption can trigger apoptosis, or programmed cell death .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This is likely due to the disruption of microtubule formation, leading to cell cycle arrest and subsequent programmed cell death .
Biochemical Analysis
Biochemical Properties
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. It has been observed to interact with tubulin, a protein that is essential for cell division. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the microtubule network, which is crucial for cell division . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It has been shown to cause cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways . Additionally, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This inhibition prevents the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and triggering apoptosis. Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and signaling pathways involved in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its mechanism of action, which involves disruption of microtubule dynamics and cell cycle arrest.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including weight loss, organ damage, and hematological abnormalities . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its effects on microtubule dynamics and gene expression . The distribution of this compound is influenced by its physicochemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules . Its localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . The subcellular distribution of this compound is essential for its role in disrupting microtubule dynamics and inducing apoptosis in cancer cells.
Properties
IUPAC Name |
(1-cyclohexyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSJZAOFVSAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,3,3a,4,5,9b-Hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1464622.png)

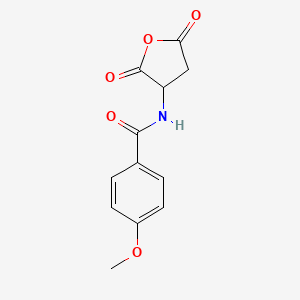
![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)
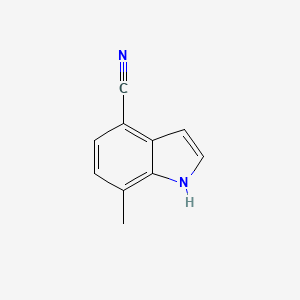

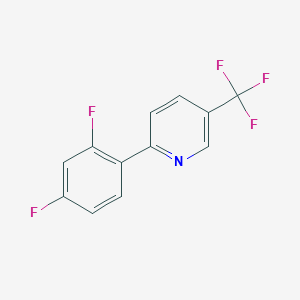
![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)
![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

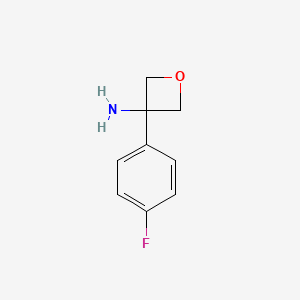
![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)
![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
